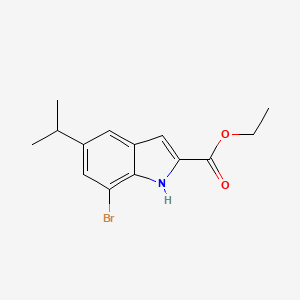

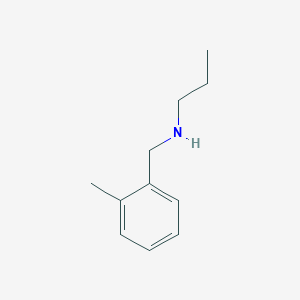

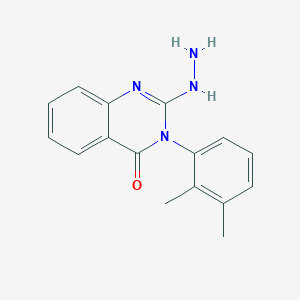

3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone is an analytical reference standard categorized as a quinazolinone . It is intended for research and forensic applications .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . Another method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .Molecular Structure Analysis

The molecular formula of 3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone is C17H16N2O . The InChi Code is InChI=1S/C17H16N2O/c1-11-7-6-10-16 (12 (11)2)19-13 (3)18-15-9-5-4-8-14 (15)17 (19)20/h4-10H,1-3H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . Another method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a formula weight of 264.3 . It is soluble in chloroform at 10 mg/ml .Aplicaciones Científicas De Investigación

Chemical Tautomerism and Structural Analysis

Research into compounds structurally related to 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one has explored their tautomeric forms and structural characteristics. Studies utilizing 15N NMR have shown that certain quinazolin-4(3H)-ones exist predominantly in specific tautomeric forms when dissolved in DMSO, providing insight into their chemical behavior and potential applications in drug design and other scientific fields (Ghiviriga et al., 2009).

Synthesis of Heterocyclic Compounds

The reactivity of 2-hydrazinoquinazolin-4(3H)-ones with various reagents has been explored for the synthesis of a wide range of heterocyclic compounds. These reactions have led to the development of novel quinazolinone derivatives with potential antimicrobial, anticonvulsant, and other pharmacological activities, showcasing the versatility of this chemical scaffold in synthesizing bioactive molecules (Rajasekaran et al., 2013).

Antioxidant and Antimicrobial Properties

Quinazolin-4(3H)-one derivatives have been investigated for their antioxidant and antimicrobial properties, contributing to the search for new therapeutic agents. Some compounds have demonstrated significant scavenging capacity against reactive oxygen species, along with broad-spectrum antimicrobial activity, highlighting their potential in medicinal chemistry and pharmaceutical research (Al-azawi, 2016).

Pharmacological Investigations

The synthesis of novel quinazolin-4(3H)-one derivatives has been directed towards evaluating their pharmacological activities, including hypotensive, antitubercular, anti-HIV, and antibacterial effects. This research has identified compounds with promising activities, offering new avenues for drug discovery and development based on the quinazolinone framework (Sulthana et al., 2020).

Corrosion Inhibition

In addition to biological activities, quinazolin-4(3H)-one derivatives have been explored as corrosion inhibitors for metals, demonstrating high efficiency in protecting against acid-induced corrosion. This application extends the utility of these compounds to industrial settings, where they can offer a cost-effective and stable method for corrosion prevention (Jamil et al., 2018).

Propiedades

IUPAC Name |

3-(2,3-dimethylphenyl)-2-hydrazinylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10-6-5-9-14(11(10)2)20-15(21)12-7-3-4-8-13(12)18-16(20)19-17/h3-9H,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRPTKACZBPHLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407003 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one | |

CAS RN |

84772-16-7 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)